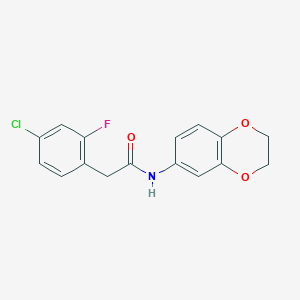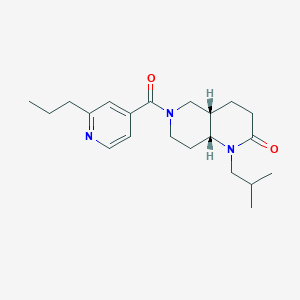
N-(4-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as MPQX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. MPQX is a quinoxaline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is not fully understood, but it is believed to act as an inhibitor of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses, and its dysregulation has been implicated in a range of diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant activity. Additionally, this compound has been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide. One area of interest is its potential use as a cancer therapy, with researchers investigating its antitumor activity in vivo and exploring its potential as a combination therapy with other anticancer agents. Additionally, researchers may investigate the use of this compound in the treatment of neurodegenerative diseases, as well as its potential as an anti-inflammatory agent for the treatment of autoimmune disorders. Further studies may also be conducted to better understand the mechanism of action of this compound and to explore its potential use in other therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide typically involves the reaction of 4-methoxyphenylacetic acid with 2-nitroaniline, followed by reduction of the resulting nitro compound to form the corresponding amine. This amine is then reacted with 3-methoxyquinoxaline-2-carboxylic acid chloride to produce this compound.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been the subject of several scientific studies, with researchers investigating its potential use in a range of therapeutic applications. One area of interest has been its potential as an anti-inflammatory agent, with studies showing that this compound can inhibit the production of inflammatory cytokines in vitro. Additionally, this compound has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for further investigation as a cancer therapy.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-14-9-7-13(8-10-14)20-18(23)12-11-17-19(25-2)22-16-6-4-3-5-15(16)21-17/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRSGXPCFSQLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-{1-[2-(2-chlorophenyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5372995.png)
![2-[3-(4-fluorophenyl)propanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5372997.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5373007.png)

![N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5373017.png)
![methyl 3-({[(2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5373023.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-methoxy-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5373033.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373038.png)


![N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5373073.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B5373085.png)
![2-{4-[(tert-butylamino)methyl]phenoxy}acetamide](/img/structure/B5373101.png)